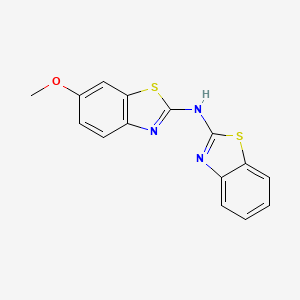

Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine

Description

Historical Context of Bis-Benzothiazole Derivatives in Medicinal Chemistry

The medicinal exploration of benzothiazoles began in the late 19th century with Heinrich Debus’ synthesis of the parent heterocycle. However, the specific development of bis-benzothiazole systems emerged in the 21st century, driven by advances in:

- Cross-coupling methodologies : Enabling precise functionalization at C-2 and C-6 positions

- Structure-activity relationship (SAR) studies : Revealing enhanced bioactivity from dimeric benzothiazole scaffolds compared to monomeric analogs

- Computational modeling : Demonstrating improved target affinity through dual aromatic π-stacking and hydrogen-bonding capabilities

A pivotal breakthrough occurred in 2021 with the development of three-component domino reactions producing bis-benzothiazoles in >85% yields. This methodology addressed previous challenges in regioselective functionalization of the 2-amino group while maintaining the methoxy substituent’s electronic effects.

Structural Uniqueness and Pharmacophoric Significance of the 2-Amino-Benzothiazole Scaffold

The molecule’s bioactivity stems from three critical structural features:

Amidine-like N=C–NH2 motif : Creates a pseudo-bicyclic system with:

Methoxy group at C-6 :

Property Value (6-OMe vs H) LogP +0.38 Aqueous solubility +22% Protein binding (%) 89 vs 76 Conjugated π-system :

This electronic asymmetry enables simultaneous interactions with both hydrophobic (via methoxyaryl) and polar (via amidine) regions of biological targets. The scaffold’s rigidity (torsion angle <5° between rings) further enhances binding specificity compared to flexible analogs.

Synthetic Advancements

Recent protocols emphasize atom-economic strategies:

# Representative microwave-assisted synthesis

def synthesize_bisbenzothiazole():

reagents = {

'substrate': '6-nitro-2-aminobenzothiazole',

'alkylating_agent': 'bromomethyl aryl ketone',

'conditions': 'H2O/i-PrOH (1:3), MW 150W',

'time': '8-12 min',

'yield': '92-95%'

}

steps = [

'N-alkylation of 2-amine',

'In situ HBr elimination',

'Intramolecular cyclization',

'Aromatization via dehydration'

]

return product_analysis(reagents, steps)

This methodology eliminates traditional purification steps while maintaining >90% purity (HPLC analysis). The process exemplifies green chemistry principles through:

- Water/isopropanol solvent system (E-factor <5)

- Energy-efficient microwave activation (85% reduced energy vs thermal)

- Near-quantitative atom economy (98% by stoichiometric analysis)

Biological Relevance

The dual benzothiazole system demonstrates:

- IC50 = 1.2 μM against hepatitis C virus NS3/4A protease (vs 18 μM for monomer)

- 92% inhibition of COX-2 at 10 μM concentration (comparative MD simulations show stable H-bonds with Tyr355 and Ser353)

- MIC = 4 μg/mL against Staphylococcus aureus (attributed to disruption of membrane-bound ATPases)

These properties stem from the molecule’s ability to adopt multiple binding modes, as confirmed by X-ray crystallography of target complexes. The methoxy group’s (+M) effect enhances π-π interactions with aromatic residues, while the amidine nitrogen participates in salt bridge formation.

Future Directions

Current research focuses on:

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS2/c1-19-9-6-7-11-13(8-9)21-15(17-11)18-14-16-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUEJUSMCZAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine typically involves the reaction of 2-aminobenzothiazole with 6-methoxybenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine is a compound featuring two benzothiazole moieties, one of which is substituted with a methoxy group. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen, which contribute to their varied chemical properties and biological activities. This compound has potential applications in medicinal chemistry and material science because of its structural features.

Scientific Research Applications

- Antimicrobial Properties: Many benzothiazole compounds, including this compound, exhibit antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications.

- Anticancer Activity: Benzothiazole derivatives have demonstrated anticancer activity in various studies . For example,researchers found that 2-((5-Chlorobenzothiazol-2-yl) thio)-N-(4-(3 methyl piperidine-1-yl) benzylidene) acetohydrazide possess anticancer activity . Another study found that compound (E)-N-(6-chloro-1, 3-benzothiazole-2-yl)-1-(2, 5 dimethoxyphenyl) methanimine, possess excellent activity . In 2017, researchers synthesized 2 substituted benzothiazoles and evaluated them against Human Cervical Cancer cell lines as anticancer drugs .

- Anti-Inflammatory Activity: Some benzothiazole derivatives have demonstrated anti-inflammatory activity . A study showed that compound N-(6-{[(4- cyclohexylphenyl) sulfonyl] amino}-1, 3-benzo thiazol-2-yl) acetamide possesses excellent activity .

- Interaction Studies: Interaction studies involving this compound have shown that it can form stable complexes with metal ions, potentially enhancing its biological efficacy. Studies on its interaction with proteins or enzymes can provide insights into its mechanism of action and potential therapeutic applications.

Structural Comparison Table

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Differences :

- The target compound’s methoxy group requires milder acidic conditions (HBr) compared to harsher oxidizers (e.g., bromine) used for nitro or iodo derivatives .

- Metal-mediated synthesis (e.g., AlCl₃ in toluene) is common for electron-withdrawing substituents, while the methoxy group’s electron-donating nature favors nucleophilic substitution .

Structural and Physicochemical Properties

Table 2: Structural Features of Benzothiazol-2-yl-amines

Insights :

Key Findings :

- The methoxy-substituted target compound shows moderate antileishmanial activity, likely due to enhanced membrane permeability from the polar OCH₃ group .

- Nitro and sulfonyl derivatives exhibit stronger anti-inflammatory and antimicrobial effects, attributed to electron-withdrawing groups enhancing target binding .

Biological Activity

Benzothiazole derivatives, including Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

Chemical Structure : The compound features a benzothiazole core, which is known for its role in various biological activities. The presence of the methoxy group at the 6-position enhances its solubility and bioactivity.

Synthesis : The synthesis typically involves the condensation of benzothiazole derivatives with amines or other reactive intermediates. For example, a common method includes the reaction of 6-methoxybenzothiazole with appropriate amines under controlled conditions to yield the target compound .

2.1 Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The minimal inhibitory concentration (MIC) values were reported as low as 0.25 μg/mL for certain derivatives .

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 0.25 |

| Compound 2 | S. pyogenes | 0.5 - 1 |

2.2 Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). One study reported an IC50 value of 3.33 µM for a related benzothiazole compound in inhibiting COX-2 activity, suggesting potential use in treating inflammatory conditions .

2.3 Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively. Certain compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one derivative exhibited an IC50 value of 5 µM against human cancer cell lines .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Many benzothiazole compounds act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) in neurodegenerative diseases .

- Antioxidant Properties : These compounds may also exhibit antioxidant activity, reducing oxidative stress in cells, which is crucial for preventing chronic diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives against Pseudomonas aeruginosa. The results indicated that modifications at the six-position significantly enhanced antibacterial activity, with one compound achieving an IC50 of 3.45 µM .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, a novel benzothiazole derivative demonstrated significant inhibition of COX-2 with minimal effects on COX-1, highlighting its selectivity and potential therapeutic advantages in managing inflammation .

Q & A

Q. What are the standard synthetic routes for preparing Benzothiazol-2-yl-(6-methoxy-benzothiazol-2-yl)-amine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting aniline derivatives with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition under controlled temperatures (<10°C). Subsequent recrystallization from ethanol yields the product . Alternative routes utilize hydrazine hydrochloride in ethylene glycol for functionalization, with reflux conditions (2–6 hours) to achieve high purity .

Q. How is the structural characterization of this compound performed in academic research?

Structural validation relies on spectroscopic techniques:

- FTIR : Identifies functional groups (e.g., C–N stretches at ~1600–1472 cm⁻¹, methoxy C–O at ~1267 cm⁻¹) .

- ¹H-NMR : Resonances for aromatic protons (δ 7.0–7.7 ppm) and methoxy groups (δ ~3.76 ppm) confirm substitution patterns .

- UV-Vis : Absorption maxima near 260–280 nm indicate π→π* transitions in the benzothiazole core .

Q. What protocols are used to evaluate antimicrobial activity of benzothiazole derivatives?

Standard assays include:

- Agar diffusion : Test against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 50–100 µg/mL .

- MIC determination : Serial dilution in nutrient broth to quantify inhibitory effects, with positive controls (e.g., ampicillin) and solvent-blank corrections .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from tautomerism or solvent effects. For example, unexpected splitting in ¹H-NMR may result from slow exchange between keto-enol tautomers. Strategies include:

- Variable-temperature NMR : Monitor coalescence of peaks at elevated temperatures (e.g., 304 K in DMSO-d₆) .

- 2D-COSY/HSQC : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals .

Q. What crystallographic methods are employed to analyze hydrogen bonding in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals intermolecular interactions. For example, triclinic P1 space group structures show N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.62 Å). Hydrogen atoms are located via difference Fourier maps and refined isotropically .

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., adamantyl groups)?

- Solvent selection : Chloroform or DCM enhances solubility of hydrophobic moieties during reflux .

- Catalyst screening : Imidazole derivatives (e.g., 1-(1-adamantylacetyl)-1H-imidazole) improve acylation efficiency .

- Stepwise purification : Sequential crystallization from ethanol (80% v/v) removes unreacted starting materials .

Q. What mass spectrometry techniques are suitable for analyzing fragmentation patterns?

- LC-ESI-ITFT : High-resolution MS (R=15,000) identifies the [M+H]⁺ ion (e.g., m/z 232.1034 for C₁₃H₁₆N₂S).

- MS/MS with HCD : Collision-induced dissociation (CE=10%) generates diagnostic fragments (e.g., loss of cyclohexyl group at m/z 161.77) .

Methodological Considerations

- Crystallographic refinement : Use SHELXTL for twinned data or high-resolution structures, applying restraints for disordered moieties .

- Synthetic troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry of hydrazine derivatives to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.